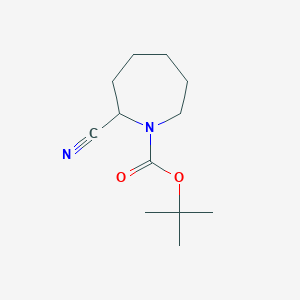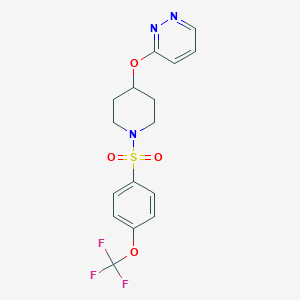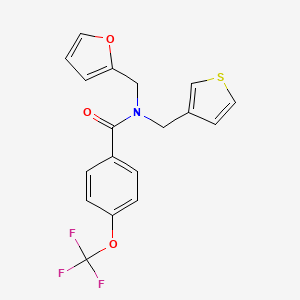
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring , and an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group is a strain-induced ring, which could have implications for the compound’s reactivity . The amide group can participate in hydrogen bonding, which could affect the compound’s solubility and boiling point . The 1,2,3-triazole ring is aromatic and can contribute to the compound’s stability .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The cyclopropyl group, due to its ring strain, might be prone to ring-opening reactions . The amide group could undergo hydrolysis under acidic or basic conditions . The 1,2,3-triazole ring, being aromatic, is relatively stable but can participate in electrophilic substitution reactions .Scientific Research Applications
Synthesis and Cyclization Reactions
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,3-triazole-4-carboxamide is part of a class of compounds involved in the synthesis of various heterocyclic compounds. Kumar et al. (2012) described an efficient synthesis of 2-phenyl-4,5-substituted oxazoles through intramolecular copper-catalyzed cyclization, demonstrating the compound's role in generating novel β-(methylthio)enamides leading to oxazoles with diverse functionalities (S. V. Kumar, B. Saraiah, N. Misra, & H. Ila, 2012). Similarly, Wasserman, Gambale, and Pulwer (1981) utilized oxazoles as precursors for activated carboxylates, important in synthesizing macrolides like recifeiolide and curvularin, showcasing the compound's utility in complex organic synthesis (H. Wasserman, R. Gambale, & M. Pulwer, 1981).
Antitumor and Anticancer Research
Research on related triazole derivatives has shown potential in antitumor and anticancer applications. Šermukšnytė et al. (2022) investigated 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety, which showed cytotoxic effects against melanoma, breast, and pancreatic cancer cell lines, indicating the compound's relevance in designing new anticancer agents (Aida Šermukšnytė, K. Kantminienė, I. Jonuškienė, I. Tumosienė, & V. Petrikaitė, 2022). Stevens et al. (1984) reported on imidazotetrazines, including 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, demonstrating broad-spectrum antitumor activity, highlighting the therapeutic potential of triazole and related compounds (M. Stevens, J. Hickman, R. Stone, N. Gibson, G. Baig, E. Lunt, & C. G. Newton, 1984).
Pharmacokinetics and Drug Metabolism
Vincent, Rutty, and Abel (1984) studied the pharmacokinetics of DTIC (Dacarbazine), a compound with a structural motif similar to N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, highlighting the importance of metabolism in drug efficacy and safety. Their research emphasized the species-dependent metabolism of antitumor agents, relevant for understanding the pharmacokinetics of related triazole compounds (R. B. Vincent, C. Rutty, & G. Abel, 1984).
properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-20-9-13(18-19-20)15(22)17-12-4-2-10(3-5-12)8-14(21)16-11-6-7-11/h2-5,9,11H,6-8H2,1H3,(H,16,21)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWOHWZUPJPNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2783118.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2783119.png)

![Ethyl 4-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2783121.png)

![N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783124.png)

![methyl 4-({[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2783127.png)



